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Introduction

Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule

antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active

metabolite, carotegrast (HCA2969), which is responsible for the therapeutic effect.

Carotegrast methyl is being developed for the treatment of inflammatory bowel diseases (IBD),

such as ulcerative colitis. This technical guide provides a comprehensive overview of the

preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and

initial safety profile of carotegrast methyl, providing a foundation for its clinical development.

Mechanism of Action
Carotegrast methyl exerts its anti-inflammatory effects by targeting the migration of

lymphocytes into inflamed tissues.[1] Its active metabolite, carotegrast, is a potent and

selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-

4) and α4β7.[2] These integrins are expressed on the surface of lymphocytes and play a crucial

role in their adhesion to and transmigration across the vascular endothelium into sites of

inflammation.

In the context of inflammatory bowel disease, the interaction between α4β7 integrin on

lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which

is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the

recruitment of inflammatory cells to the gut.[3] The α4β1 integrin interacts with Vascular Cell

Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various
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tissues, including the gut. By blocking these interactions, carotegrast inhibits the trafficking of

pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]
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Caption: Mechanism of action of carotegrast methyl.

Data Presentation
In Vitro Binding Affinity and Potency
The binding affinity and inhibitory potency of carotegrast's active metabolite, HCA2969, were

assessed using various cell lines. The data demonstrates a high affinity and potent antagonism

for both human and mouse α4 integrins.

Target Species Cell Line Parameter Value Reference

α4β1 Integrin Human Jurkat KD 0.32 nM [2]

IC50 5.8 nM [2]

α4β7 Integrin Human RPMI-8866 KD 0.46 nM [2]

IC50 1.4 nM [2]

α4β7 Integrin Mouse TK-1 KD 0.2 nM [2]

IC50 26 nM [2]

In Vivo Pharmacodynamics in Mice
Oral administration of carotegrast methyl in mice demonstrated a dose-dependent effect on

lymphocyte trafficking.
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Study Animal Model Dosing Key Findings Reference

Lymphocyte

Homing
BALB/c mice

Single oral doses

of 0.3, 3, and 30

mg/kg

Dose-dependent

inhibition of

lymphocyte

homing to

Peyer's patches.

[2]

Peripheral

Lymphocyte

Count

BALB/c mice

Single oral doses

of 0.3, 3, and 30

mg/kg

Dose-dependent

increase in

peripheral

lymphocyte

counts.

[2]

Efficacy in a Mouse Model of Colitis
Carotegrast methyl demonstrated significant efficacy in a preclinical model of colitis.

Study Animal Model Treatment Key Findings Reference

IL-10 Deficient T-

cell Transfer

Colitis

SCID mice

0.03-1%

carotegrast

methyl in diet for

15 days

Dose-dependent

prevention of

colitis

development,

including

reduced colon

weight and T-cell

infiltration.

Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of

HCA2969 for α4β1 and α4β7 integrins.

Cell Lines:
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Jurkat cells: Expressing human α4β1 integrin.[2]

RPMI-8866 cells: Expressing human α4β7 integrin.[2]

TK-1 cells: Murine T-cell lymphoma line expressing mouse α4β7 integrin.[2]

General Protocol:

Cell Preparation: Cells are cultured under standard conditions and harvested.

Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin

(e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is incubated with the cells in the presence of

varying concentrations of HCA2969.

Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.

Washing: Unbound ligand is removed by washing the cells.

Detection: The amount of bound ligand is quantified using flow cytometry or scintillation

counting.

Data Analysis: KD and IC50 values are calculated from the binding data using appropriate

pharmacological models. A more detailed, generalized protocol for integrin binding assays

often involves coating plates with the integrin ligand, adding the integrin-expressing cells,

and then detecting cell adhesion.
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In Vitro Integrin Binding Assay Workflow
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Caption: Workflow for in vitro integrin binding assay.

Mouse Model of Colitis
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Objective: To evaluate the in vivo efficacy of carotegrast methyl in a relevant animal model of

colitis.

Animal Model:

IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key

features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10

deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This

leads to the development of a progressive, chronic colitis.

Experimental Protocol:

T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.

T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.

Treatment: Mice are administered carotegrast methyl orally, typically mixed in their diet at

concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control

group receives a standard diet.

Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool

consistency.

Endpoint Analysis: At the end of the study, various parameters are assessed, including:

Colon weight/length ratio: An indicator of inflammation and edema.

Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration,

and architectural changes.

Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to

quantify immune cell infiltration into the colon.

Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α)

in colon tissue homogenates.
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IL-10 Deficient T-cell Transfer Colitis Model Workflow
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Caption: Experimental workflow for the mouse model of colitis.
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Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for carotegrast methyl in animal

models are not extensively available in the public domain. However, clinical studies in healthy

male subjects have provided some insights. A study investigating the effect of food on a single

high dose of carotegrast methyl showed that food reduced the systemic exposure of both

carotegrast methyl and its active metabolite, carotegrast.[4] Another clinical study on drug-

drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic

anion transporter polypeptides, significantly increased the exposure to carotegrast.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose

toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity

studies, are standard requirements for drug development. While the results of these studies for

carotegrast methyl are not publicly detailed, the progression to and approval for clinical use in

Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]

Conclusion
The preclinical data for carotegrast methyl strongly support its mechanism of action as a

selective α4-integrin antagonist. In vitro studies have demonstrated the high binding affinity and

potent inhibitory activity of its active metabolite, carotegrast, against both α4β1 and α4β7

integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in

preventing the development of intestinal inflammation. The pharmacodynamic effects of

carotegrast methyl, characterized by an increase in peripheral lymphocyte counts, are

consistent with its mechanism of action. While detailed preclinical pharmacokinetic and

toxicology data in animals are limited in publicly accessible literature, the successful clinical

development and approval in Japan indicate that a thorough preclinical safety and

pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities.

This body of preclinical work has been instrumental in establishing the scientific rationale for

the clinical investigation of carotegrast methyl as a novel oral therapy for ulcerative colitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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